molecular formula C24H28O3 B1668563 3,5-Di-tert-butylchalcone CAS No. 110368-33-7

3,5-Di-tert-butylchalcone

Cat. No. B1668563
M. Wt: 364.5 g/mol
InChI Key: FOUVTBKPJRMLPE-FMIVXFBMSA-N
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Description

3,5-Di-tert-butylchalcone is a type of chalcone, which is an aromatic ketone that forms the central core of many important biological compounds . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .


Synthesis Analysis

The synthesis of this compound involves the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal, and phenylpropargyl aldehyde . A single crystal was grown by a CH2Cl2/CH3OH solution .


Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butylchalcone is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

The thermal decomposition of similar compounds like di-tert-butyl peroxide has been studied extensively . The decomposition mechanism involves the breaking of the O–O bond which can undergo homolytic decomposition accompanying heat and non-condensable gases released .


Physical And Chemical Properties Analysis

Chalcones have physical properties such as hardness, topography, and hydrophilicity which are known to be important parameters in the biological evaluation of materials . These properties allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation .

Safety And Hazards

The safety data sheet for a similar compound, 1,4-Di-tert-butylbenzene, indicates that it is stable but combustible . It is incompatible with strong oxidizing agents . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties . Therefore, the future directions of research on 3,5-Di-tert-butylchalcone could involve exploring its potential therapeutic applications.

properties

IUPAC Name

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVTBKPJRMLPE-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butylchalcone

CAS RN

95906-67-5, 110368-33-7
Record name 3,5-Di-tert-butylchalcone 4'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Ogiso, K Kitagawa, H Nishino, A Iwashima… - Experimental cell …, 1987 - Elsevier
The treatment of 311 cells, a pluripotent mouse teratocarcinoma cell line, with a new type of inducer, 3,5-di-tert-butylchalcone 4′-carboxylic acid (Ch55), results in the suppression of …
Number of citations: 6 www.sciencedirect.com
JM Lenhard, JE Weiel, MA Paulik, ES Furfine - Biochemical pharmacology, 2000 - Elsevier
HIV protease inhibitors (PIs) are effective drugs for the treatment of AIDS. However, PI therapy is sometimes associated with side-effects including increased plasma lipids and altered …
Number of citations: 75 www.sciencedirect.com
K Shudo, H Kagechika, E Kawachi… - Chemical and …, 1985 - jstage.jst.go.jp
Alkyl—substituted chalcone—4'—carboxylic acids are very potent inducers of differentiation of human promyelocytic cells HL—60. The differentiated cells are morphologically and …
Number of citations: 57 www.jstage.jst.go.jp
L Wattenberg - Journal of cellular biochemistry, 1995 - Wiley Online Library
The objective of the studies reported here has been to find novel chemopreventive agents effective against carcinogenesis of the lung. In particular, identification of suppressing agents, …
Number of citations: 77 onlinelibrary.wiley.com
M Schapira, BM Raaka… - BMC structural …, 2001 - bmcstructbiol.biomedcentral.com
Several Retinoic Acid Receptors (RAR) agonists have therapeutic activity against a variety of cancer types; however, unacceptable toxicity profiles have hindered the development of …
Number of citations: 80 bmcstructbiol.biomedcentral.com
W Ma, J Liang, S Zhang, H Ningdong, Z Chen, D Tian - 2020 - researchsquare.com
Background: Butyrophilin (BTN) and butyrophilin-like (BTLN) belong to immunoglobulin superfamily, and also pertain the B7 co-stimulatory molecules family, which has multiple roles in …
Number of citations: 1 www.researchsquare.com
F Grossenbacher, R Steiner, A Schlosser… - Experientia …, 1992 - Springer
Angiogenesis in MEDLINE and beyond Page 492 Angiogenesis: Key Principles-Science-Technology-Medicine ed. by R. Steiner. PS Weisz,. R. Langer © 1992 Sirkhauser Verlag Sa.. I/…
Number of citations: 7 link.springer.com

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